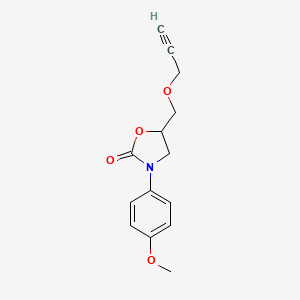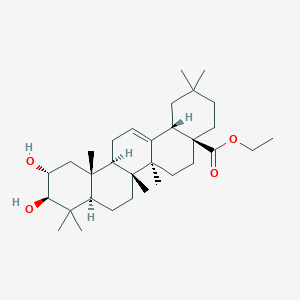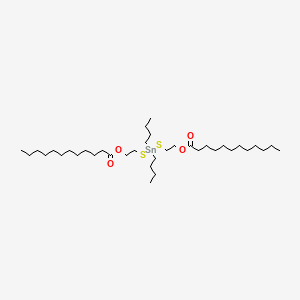
Adenosine Dialdehyde (ADOX)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Adenosine dialdehyde can be synthesized through the periodate oxidation of adenosine. The reaction involves the cleavage of the C2-C3 bond of the ribose moiety in adenosine, resulting in the formation of two aldehyde groups. The reaction is typically carried out in an aqueous solution at room temperature with sodium periodate as the oxidizing agent .
Industrial Production Methods: While specific industrial production methods for adenosine dialdehyde are not well-documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Adenosine dialdehyde primarily undergoes oxidation reactions due to the presence of aldehyde groups. It can also participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for the oxidation of adenosine to adenosine dialdehyde.
Nucleophilic Addition: Reagents such as amines can react with the aldehyde groups to form imines or Schiff bases.
Major Products Formed:
Oxidation: Adenosine dialdehyde itself is the major product of the oxidation of adenosine.
Nucleophilic Addition: Schiff bases and other derivatives can be formed depending on the nucleophile used.
科学研究应用
Adenosine dialdehyde has a wide range of applications in scientific research:
作用机制
Adenosine dialdehyde exerts its effects by inhibiting S-adenosylhomocysteine hydrolase, an enzyme involved in the metabolism of S-adenosylhomocysteine. This inhibition leads to the accumulation of S-adenosylhomocysteine, which in turn inhibits methyltransferases. This inhibition affects various biological processes, including DNA methylation, protein methylation, and signal transduction .
相似化合物的比较
S-Adenosylmethionine (AdoMet): A methyl donor involved in numerous methylation reactions.
S-Adenosylhomocysteine (AdoHcy): A product of methylation reactions that inhibits methyltransferases.
Sinefungin: A natural product that inhibits AdoMet-dependent methyltransferases by competing with AdoMet.
Uniqueness: Adenosine dialdehyde is unique in its ability to irreversibly inhibit S-adenosylhomocysteine hydrolase, making it a valuable tool for studying methylation processes. Its specificity and potency distinguish it from other methyltransferase inhibitors.
属性
分子式 |
C10H11N5O4 |
|---|---|
分子量 |
265.23 g/mol |
IUPAC 名称 |
(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal |
InChI |
InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)/t6-,7-/m1/s1 |
InChI 键 |
ILMNSCQOSGKTNZ-RNFRBKRXSA-N |
手性 SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@@H](CO)C=O)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone](/img/structure/B13822068.png)
![2-[4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]-N,N-diethylacetamide](/img/structure/B13822073.png)


![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B13822088.png)

![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)


